1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane
Description
1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane is a bicyclo[1.1.1]pentane (BCP) derivative featuring two distinct functional groups: a chloromethyl (-CH₂Cl) substituent at the 1-position and an iodine atom at the 3-position. The BCP scaffold is a highly strained, rigid bicyclic structure that has gained prominence in medicinal chemistry as a bioisostere for tert-butyl groups, alkynes, and aromatic rings due to its three-dimensionality and metabolic stability . The combination of iodine (a superior leaving group) and chloromethyl (a reactive alkylating moiety) on the BCP core positions this compound as a versatile intermediate for further functionalization.
Properties
IUPAC Name |
1-(chloromethyl)-3-iodobicyclo[1.1.1]pentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClI/c7-4-5-1-6(8,2-5)3-5/h1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGHRKAOSWIOGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a key intermediate. One common method starts with the preparation of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane, which is then converted to [1.1.1]propellane through a series of reactions involving strong bases and radical initiators . The final step involves the addition of iodine and chloromethyl groups to the bicyclo[1.1.1]pentane core under specific conditions, such as the use of light or heat to facilitate the reaction .
Chemical Reactions Analysis
1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine or chloromethyl group is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Radical Reactions: The strained nature of the bicyclo[1.1.1]pentane core makes it susceptible to radical reactions, which can be initiated by light or heat
Common reagents used in these reactions include strong bases, radical initiators, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
While the search results do not focus specifically on the applications of "1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane," they do provide information on the synthesis, properties, and applications of bicyclo[1.1.1]pentanes (BCPs) and related compounds, which can be helpful in understanding the potential uses of this specific molecule.
Bicyclo[1.1.1]pentanes (BCPs) as Bioisosteres
BCPs are recognized as valuable bioisosteres, particularly as surrogates for 1,4-disubstituted arenes, tert-butyl, and acetylenic groups, enhancing the physicochemical properties of drug candidates . They are increasingly utilized as saturated bioisosteres of phenyl rings to improve metabolic stability, selectivity, solubility, and other physiochemical properties .
Synthesis and Functionalization of BCPs
A synthesis of BCPs bearing carbon and halogen substituents can be achieved under mild reaction conditions via triethylborane-initiated atom-transfer radical addition ring-opening of tricyclo[1.1.1.01,3]pentane (TCP) with alkyl halides . BCP halide products can be converted into phenyl or tert-butyl surrogates through triethylborane-promoted dehalogenation, or into other derivatives such as carbonyls, alcohols, and heterocycles . A method for preparing asymmetrically substituted BCPs involves a one-step reaction of [1.1.1]propellane with various reagents under irradiation and/or in the presence of radical initiators .
Applications in Drug Discovery
BCPs have been incorporated into drug molecules to overcome issues such as metabolic instability . For example, replacing a central phenyl ring with a BCP bioisostere improved the metabolic stability of an indoleamine-2,3-dioxygenase 1 (IDO1) inhibitor . The presence of the BCP motif mitigated amide hydrolysis, with minimal loss in potency relative to the corresponding phenyl-containing compound . BCP triazole building blocks can be synthesized from 1-azido-3-iodobicyclo[1.1.1]pentane via click reactions and integrated cycloaddition-Sonogashira coupling reactions, allowing for the creation of multiply substituted BCP triazoles .
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets. The compound’s unique three-dimensional structure allows it to fit into binding sites that are otherwise inaccessible to flat molecules. This can lead to selective inhibition or activation of biological pathways, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
Key Observations :
- Iodine vs. Chlorine : The 3-iodo group in the target compound facilitates nucleophilic substitution (e.g., SN2) more readily than chloro analogs, as demonstrated in the synthesis of carboxamides from 1b .
- Dual Functionalization : Few BCP derivatives combine two reactive groups, making the target compound uniquely adaptable for sequential modifications.
Yield Comparison :
- Carboxamides: 67–86% .
- Difluoro-BCPs: 36–43% .
- Triazole-BCPs: Not explicitly reported, but implied moderate efficiency .
Physicochemical Properties and Characterization
- Spectroscopic Data : BCP derivatives are characterized by distinct NMR shifts. For example, carboxamides (2p–2r ) exhibit ¹H NMR signals between δ 1.4–5.2 ppm, reflecting the BCP core’s rigidity . The target compound’s chloromethyl group would likely show δ ~3.5–4.0 ppm for CH₂Cl.
- HRMS Validation: All synthesized compounds (e.g., 2s, C₁₆H₂₅INO₃⁺) are confirmed via high-resolution mass spectrometry, ensuring molecular integrity .
Biological Activity
1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane (CAS No. 2242694-05-7) is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclo[1.1.1]pentane core, which is characterized by a rigid three-dimensional structure that can serve as a bioisostere for more traditional aromatic systems like phenyl rings. This structural uniqueness may contribute to its distinct biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHClI |
| Molecular Weight | 218.50 g/mol |
| CAS Number | 2242694-05-7 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that compounds with bicyclic structures can modulate enzyme activity and receptor interactions, potentially influencing various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.
- Receptor Modulation : It could engage with receptors involved in signaling pathways related to inflammation and cell proliferation.
Pharmacological Properties
Research into the pharmacological properties of this compound reveals promising potential in various therapeutic areas:
- Anticancer Activity : Studies have suggested that compounds with similar bicyclic structures exhibit anticancer properties by inhibiting tumor growth and promoting apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound may influence inflammatory pathways, offering potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of bicyclo[1.1.1]pentane derivatives, providing insights into their efficacy and mechanisms.
Study 1: Inhibition of Indoleamine-2,3-dioxygenase 1 (IDO1)
A study published in July 2020 highlighted the discovery of a class of IDO1 inhibitors featuring a bicyclo[1.1.1]pentane motif. These compounds demonstrated significant potency in inhibiting IDO1, an enzyme implicated in cancer immune evasion:
- Key Findings :
Study 2: Structure–Activity Relationship (SAR) Analysis
Research focusing on the SAR of bicyclic compounds indicated that variations in substituents on the bicyclo[1.1.1]pentane core significantly affect biological activity:
Q & A
Q. What are the standard synthetic routes to 1-(chloromethyl)-3-iodobicyclo[1.1.1]pentane?
The compound is typically synthesized via radical-mediated ring-opening of tricyclo[1.1.1.0¹,³]pentane (propellane) using halogen sources. For example, iodine azide (IN₃) or iodine monochloride (ICl) can react with [1.1.1]propellane under controlled conditions to yield iodinated BCP derivatives. Radical initiators like triethylborane (Et₃B) enable functionalization-tolerant pathways, allowing selective introduction of chloromethyl and iodine groups .
Q. How is the structural integrity of this compound confirmed experimentally?
High-resolution techniques such as NMR (¹H, ¹³C, and ¹⁹F if applicable) and X-ray crystallography are critical. Infrared (IR) spectroscopy at resolutions ≤0.0015 cm⁻¹ can resolve strain-induced vibrational modes unique to the bicyclo[1.1.1]pentane scaffold. Mass spectrometry (HRMS) confirms molecular weight and isotopic patterns .
Q. What precautions are necessary for handling and storing this compound?
Due to the strained bicyclic structure and reactive C–I bond, storage under inert atmospheres (argon or nitrogen) at low temperatures (–20°C) is recommended. Avoid exposure to light or moisture, which may trigger decomposition or undesired radical reactions .
Advanced Research Questions
Q. How can this compound serve as a precursor for multifunctional BCP derivatives?
The iodine and chloromethyl groups enable diverse transformations:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides yields 1,4-disubstituted triazoles.
- Cross-Coupling : Sonogashira or Suzuki-Miyaura reactions introduce alkynyl or aryl groups at the iodine site.
- Radical Cascades : Triethylborane-initiated carboamination adds amines and alkyl/aryl groups in one pot .
Q. What contradictions exist in reported synthetic methodologies, and how can they be resolved?
Early routes (e.g., trapping the 1-iodobicyclo[1.1.1]pentyl cation with azide ions) often yield mixtures due to competing pathways, while later methods using IN₃ addition to propellane improve regioselectivity. Discrepancies in reaction yields may arise from impurities in propellane precursors or inconsistent radical initiation—strict control of reagent purity and reaction temperature is advised .
Q. How does the rigid BCP scaffold influence pharmacokinetic properties in drug discovery?
The bicyclo[1.1.1]pentane core acts as a bioisostere for phenyl rings or tert-butyl groups, enhancing metabolic stability and aqueous solubility while maintaining passive membrane permeability. Its three-dimensional structure reduces planar aromatic toxicity risks, making it valuable in CNS-targeting and protease inhibitor designs .
Q. What computational tools are used to predict the reactivity of halogenated BCP derivatives?
Density functional theory (DFT) calculations optimize reaction pathways for radical additions or cross-couplings. Molecular dynamics simulations model steric and electronic effects of substituents on BCP’s strain energy (~70 kcal/mol), which correlates with reactivity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
